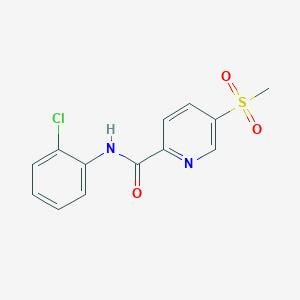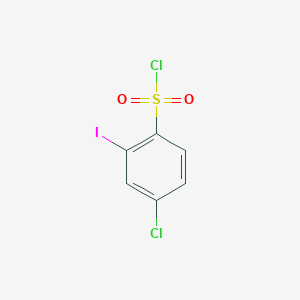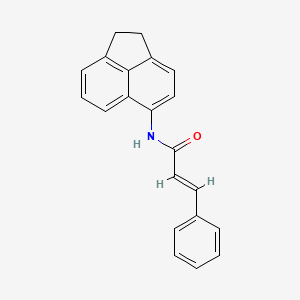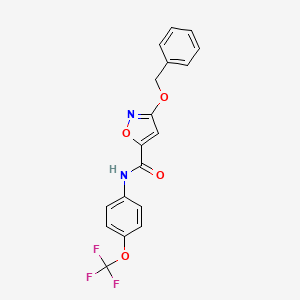
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile, is a type of acrylonitrile derivative. Acrylonitriles are organic compounds containing the acrylonitrile functional group, which consists of a vinyl group attached to a nitrile. These compounds are known for their applications in polymerization reactions to produce various polymeric materials.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the specific compound , they do offer insights into the polymerization of acrylonitrile derivatives. For instance, paper discusses the diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) at elevated temperatures. This suggests that similar initiating compounds could potentially be used to synthesize the compound of interest by substituting the appropriate phenyl and thiazolyl groups.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be complex, as indicated by paper , which describes various substituted acrylonitriles. Although the exact structure of the compound is not detailed, the paper provides information on the molecular arrangements and intermolecular interactions, such as hydrogen bonding, that could be relevant to the compound's structure. For example, the presence of a bromophenyl group in one of the studied molecules suggests that similar halogen interactions could be present in the compound of interest.
Chemical Reactions Analysis
Acrylonitrile derivatives are reactive due to the presence of the nitrile and vinyl groups, which can undergo various chemical reactions. The diradical polymerization mentioned in paper is one such reaction where acrylonitrile can polymerize to form polyacrylonitrile, a material with significant industrial value. The specific reactivity of the compound would depend on the substituents attached to the acrylonitrile group, which could affect its polymerization behavior and the types of polymers it could form.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure. For example, the presence of a bromophenyl group could increase the compound's molecular weight and potentially its boiling point. The substituents can also affect the solubility of the compound in various solvents. The kinetic parameters of polymerization, such as the apparent activation energy described in paper , are crucial for understanding the conditions required for the compound's polymerization and the properties of the resulting polymer.
Applications De Recherche Scientifique
Fungicidal Activity
Compounds similar to (E)-2-(4-(4-Bromophenyl)Thiazol-2-yl)-3-(4-Hydroxy-3-Methoxyphenyl)Acrylonitrile have been studied for their biological activities. For instance, Shen De-long (2010) synthesized novel thiazolylacrylonitriles and found that these compounds exhibited significant fungicidal activity, particularly against Colletotrichum gossypii, with growth inhibition rates above 50% for several compounds at a concentration of 25 mg/L (Shen De-long, 2010).
Potential in Photodynamic Therapy
A study by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) investigated new zinc phthalocyanine derivatives substituted with Schiff base groups containing thiazole. These compounds demonstrated high singlet oxygen quantum yield and good fluorescence properties, making them potentially valuable as Type II photosensitizers in photodynamic therapy for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Studies
N. A. Pakholka et al. (2021) conducted a study on the synthesis and structure of acrylonitrile derivatives, including those with thiazole rings. This research contributes to the understanding of the chemical properties and potential applications of such compounds in various fields (Pakholka et al., 2021).
Photophysical Properties
Research by Milind R. Shreykar, Amol G. Jadhav, and N. Sekar (2017) focused on the synthesis of novel coumarin thiazole hybrid dyes. These compounds exhibited notable photophysical properties in various solvents, making them interesting for studies in fields such as optoelectronics and materials science (Shreykar, Jadhav, & Sekar, 2017).
Antimicrobial Activities
A study by S. Bharti, G. Nath, R. Tilak, and S. Singh (2010) synthesized and evaluated the antimicrobial activities of novel Schiff bases containing a 2,4-disubstituted thiazole ring. This research suggests potential applications of such compounds in developing new antimicrobial agents (Bharti, Nath, Tilak, & Singh, 2010).
Anticancer Properties
Yulia Matiichuk et al. (2022) explored the synthesis and anticancer properties of acrylonitrile derivatives. This study contributes to the ongoing research in developing new anticancer agents and understanding their mechanisms of action (Matiichuk et al., 2022).
Propriétés
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S/c1-24-18-9-12(2-7-17(18)23)8-14(10-21)19-22-16(11-25-19)13-3-5-15(20)6-4-13/h2-9,11,23H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQKATSXSZCWKK-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

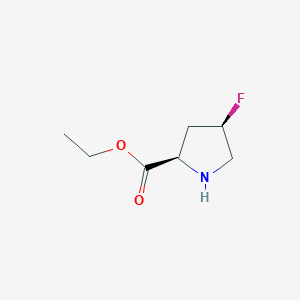
![[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B3004280.png)
![2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B3004281.png)
![ethyl 2-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3004282.png)

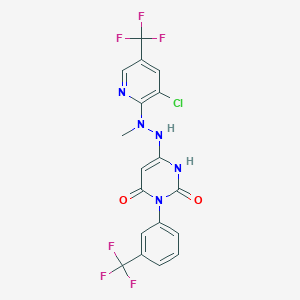
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)

